molecular formula C6H12ClNO2 B13811794 Cyclopropanecarboxylic acid,1-amino-2-methyl-,methyl ester,hydrochloride,trans-(9ci)

Cyclopropanecarboxylic acid,1-amino-2-methyl-,methyl ester,hydrochloride,trans-(9ci)

Cat. No.: B13811794
M. Wt: 165.62 g/mol
InChI Key: TZXYDXLDIMQMSS-MYSBMPOLSA-N
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Description

Cyclopropanecarboxylic acid, 1-amino-2-methyl-, methyl ester, hydrochloride, trans-(9CI) is a chemical compound with significant interest in various fields of science. This compound is known for its unique structure, which includes a cyclopropane ring, making it a valuable subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Cyclopropanecarboxylic acid, 1-amino-2-methyl-, methyl ester, hydrochloride, trans-(9CI) involves several synthetic routes. One common method is the alkylation of glycine equivalents with 1,2-electrophiles. Another approach is the intramolecular cyclization of γ-substituted amino acid derivatives. Additionally, alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates is also employed .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Cyclopropanecarboxylic acid, 1-amino-2-methyl-, methyl ester, hydrochloride, trans-(9CI) undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Cyclopropanecarboxylic acid, 1-amino-2-methyl-, methyl ester, hydrochloride, trans-(9CI) has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a model compound for studying enzyme interactions and metabolic pathways.

    Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclopropanecarboxylic acid, 1-amino-2-methyl-, methyl ester, hydrochloride, trans-(9CI) involves its interaction with specific molecular targets and pathways. The cyclopropane ring in its structure imparts unique reactivity, allowing it to participate in various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclopropanecarboxylic acid, 1-amino-2-methyl-, methyl ester, hydrochloride, trans-(9CI) is unique due to its specific structural features, such as the presence of a cyclopropane ring and an amino group. These features confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C6H12ClNO2

Molecular Weight

165.62 g/mol

IUPAC Name

methyl (1S,2R)-1-amino-2-methylcyclopropane-1-carboxylate;hydrochloride

InChI

InChI=1S/C6H11NO2.ClH/c1-4-3-6(4,7)5(8)9-2;/h4H,3,7H2,1-2H3;1H/t4-,6+;/m1./s1

InChI Key

TZXYDXLDIMQMSS-MYSBMPOLSA-N

Isomeric SMILES

C[C@@H]1C[C@]1(C(=O)OC)N.Cl

Canonical SMILES

CC1CC1(C(=O)OC)N.Cl

Origin of Product

United States

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